molecular formula C9H13Cl2N3O B1420061 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride CAS No. 1185314-18-4

4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride

Cat. No.: B1420061
CAS No.: 1185314-18-4
M. Wt: 250.12 g/mol
InChI Key: AKQNJTIGJXTHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride” is a chemical compound with the molecular formula C9H13Cl2N3O and a molecular weight of 250.12 . It is not intended for human or veterinary use but is available for research use.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 250.12 g/mol and a molecular formula of C9H13Cl2N3O .

Scientific Research Applications

Water-soluble Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as Human A₃ Adenosine Receptor Antagonists This study discusses the development of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, where the pyridin-4-yl moiety is replaced with a 1-(substituted)piperidin-4-yl ring. This alteration enhances water solubility at physiological pH, making it suitable for intravenous infusion and offering potential as human A₃ adenosine receptor antagonists. The research highlights the utility of these compounds in possibly developing therapeutic agents targeting adenosine receptors, thereby emphasizing their significance in medical chemistry (Baraldi et al., 2012).

Synthesis of Key Intermediates for Deoxycytidine Kinase Inhibitors This paper details a practical synthesis process for 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, highlighting its role as a key intermediate in crafting potent deoxycytidine kinase inhibitors. By offering an economical and efficient synthesis route, this research underscores the compound's importance in the development of new therapeutic agents targeting cancer and other diseases (Zhang et al., 2009).

Antibacterial Activity of Piperidine Containing Pyrimidine Derivatives A study exploring the synthesis and antibacterial activity of piperidine-containing pyrimidine derivatives reveals their potential as effective agents against bacterial infections. By demonstrating significant antibacterial properties, this research contributes to the ongoing search for new antimicrobial compounds, which is crucial in the face of rising antibiotic resistance (Merugu, Ramesh, & Sreenivasulu, 2010).

Analgesic and Antiparkinsonian Activities Investigation into thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine showcases these compounds' potential analgesic and antiparkinsonian activities. This research highlights the therapeutic possibilities of these derivatives in treating pain and Parkinson's disease, furthering the scope of pyrimidine derivatives in pharmacological applications (Amr, Maigali, & Abdulla, 2008).

Corrosion Inhibition on Iron Surfaces A study on the corrosion inhibition efficiency of certain piperidine derivatives on iron surfaces provides insights into the chemical's potential in protecting against corrosion. This application is crucial for industries seeking to prolong the lifespan of metal components, showcasing the compound's utility beyond biomedical fields (Kaya et al., 2016).

Safety and Hazards

If inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

Properties

IUPAC Name

4-chloro-6-piperidin-4-yloxypyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O.ClH/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7;/h5-7,11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQNJTIGJXTHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671600
Record name 4-Chloro-6-[(piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185314-18-4
Record name 4-Chloro-6-[(piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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